molecular formula C13H18N2O3 B2532489 (2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid CAS No. 1148027-01-3

(2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid

Cat. No. B2532489
M. Wt: 250.298
InChI Key: GTJBDXXURSIWBY-KTKRTIGZSA-N
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Description

Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as pesticides, fungicides, herbicides, and pharmaceuticals .


Synthesis Analysis

Carbamates can be synthesized through a process called carbamoylation. This involves a one-pot reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .


Molecular Structure Analysis

The molecular structure of carbamates consists of a carbonyl group (C=O) linked to an alkyl or aryl group and an amine or amide group. The general formula is R-O-C(=O)-NR’R’‘, where R, R’, and R’’ represent different groups .


Chemical Reactions Analysis

Carbamoyl chlorides, which are related to carbamates, can participate in a diverse range of transition metal-catalyzed transformations, including radical initiated reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of carbamates can vary widely depending on their structure. Generally, they are stable compounds but can decompose if heated .

Scientific Research Applications

Antituberculosis Activity of Organotin Complexes

Organotin complexes, including those derived from carboxylic acids, have shown significant antituberculosis activity. Their effectiveness is influenced by the ligand environment, structure, and the nature of organic groups attached to the tin. Triorganotin(IV) complexes, in particular, have superior antituberculosis activity compared to diorganotin(IV) complexes, suggesting that the toxicity associated with organotin compounds is related to the organic ligand attached to them (Iqbal, Ali, & Shahzadi, 2015).

Antimicrobial Compounds from Cyanobacteria

Cyanobacteria have been identified as a source of diverse compounds with antimicrobial activity, including those against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria. The chemical classes of these cyanobacterial compounds encompass a wide range, including carboxylic acids, suggesting their potential in developing new antimicrobials (Swain, Paidesetty, & Padhy, 2017).

Synthesis and Application of Salicylic Acid Derivatives

A review of salicylic acid derivatives, including their potential as substitutes for acetylsalicylic acid due to their specificity, toxicity profile, and potential benefits, indicates ongoing research into carboxylic acid derivatives for drug development. This highlights the relevance of carboxylic acids in medicinal chemistry and pharmacology (Tjahjono et al., 2022).

Glycyrrhetinic Acid in Anticancer Research

Glycyrrhetinic acids, oleanane-type pentacyclic triterpenes featuring a carboxylic acid group, have been explored for their cytotoxic effects toward various cancer cells. Research into semisynthetic derivatives of glycyrrhetinic acid demonstrates its potential as a lead scaffold in developing future cancer treatments (Hussain et al., 2021).

Safety And Hazards

Carbamates, especially those used as pesticides, can be toxic to humans and other animals if ingested, inhaled, or absorbed through the skin .

Future Directions

Future research in the field of carbamates may focus on developing more efficient synthesis methods, exploring new applications, and improving the safety profile of these compounds .

properties

IUPAC Name

(Z)-4-[(1-cyanocyclohexyl)amino]-2,3-dimethyl-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(10(2)12(17)18)11(16)15-13(8-14)6-4-3-5-7-13/h3-7H2,1-2H3,(H,15,16)(H,17,18)/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJBDXXURSIWBY-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)C(=O)O)C(=O)NC1(CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C)/C(=O)O)/C(=O)NC1(CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid

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